N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring attached to a propanamide chain, which is further substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide typically involves the reaction of 3,5-dimethylphenylamine with a suitable acylating agent, such as 3-pyrrolidin-1-ylpropanoic acid chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)glycine: A glycine derivative with similar structural features.
3-[N-Acetyl(3,5-dimethylphenyl)amino]-5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}tropone: A compound with a similar aromatic substitution pattern.
Uniqueness
N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide is unique due to its specific combination of a pyrrolidine ring and a 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22N2O |
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Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O/c1-12-9-13(2)11-14(10-12)16-15(18)5-8-17-6-3-4-7-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
InChI Key |
DOCALGAWDLALGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCCC2)C |
solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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